molecular formula C18H22N2O2S B12217180 3,4-Bis[benzylamino]thiolane-1,1-dione

3,4-Bis[benzylamino]thiolane-1,1-dione

Cat. No.: B12217180
M. Wt: 330.4 g/mol
InChI Key: VBWQFJPGNFMRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis[benzylamino]thiolane-1,1-dione is a synthetic organic compound featuring a thiolane-1,1-dione core substituted with benzylamino groups. This structure incorporates multiple pharmacophores of high interest in medicinal chemistry, including the sulfolane (1,1-dioxothiolane) moiety and benzylamine groups, making it a valuable building block for drug discovery and chemical biology research. Compounds containing the thiolane-1,1-dione scaffold and bis-amination patterns are frequently explored in various research areas. Molecular hybridization of bis-heterocyclic scaffolds with imine-like moieties is a recognized strategy for developing potential therapeutic candidates, as these structures can serve as single species incorporating multiple active pharmacophores . Furthermore, bis-aminated heterocyclic structures are commonly investigated for their potential biological activities, which can include antiviral, antimicrobial, and anticancer properties, although the specific activity of this compound has not been confirmed . This product is offered as a high-purity material for research applications. It is intended for use in chemical synthesis as a key intermediate, in the development of compound libraries, and for biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-N,4-N-dibenzyl-1,1-dioxothiolane-3,4-diamine

InChI

InChI=1S/C18H22N2O2S/c21-23(22)13-17(19-11-15-7-3-1-4-8-15)18(14-23)20-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

VBWQFJPGNFMRGR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Bis Benzylamino Thiolane 1,1 Dione and Structural Analogues

Strategies for Thiolane-1,1-dione Ring System Construction

The formation of the thiolane-1,1-dione scaffold is a foundational step that involves creating the saturated five-membered ring containing a sulfur atom, followed by the oxidation of that sulfur to the sulfone state.

The synthesis of substituted thiophenes, the unsaturated analogues of thiolanes, is well-documented and often proceeds through the cyclization of functionalized alkynes. mdpi.comresearchgate.net These methods can involve metal-catalyzed or base-promoted heterocyclization of S-containing alkyne precursors. mdpi.commdpi.com For instance, (Z)-2-en-4-yne-1-thiolate derivatives can undergo a 5-exo-dig cyclization to form the thiophene (B33073) ring. researchgate.net While these routes yield an unsaturated thiophene ring, the corresponding saturated thiolane core of the target molecule can be accessed through subsequent hydrogenation of the thiophene ring before or after the installation of other functional groups.

Another classical approach to five-membered heterocycles that can be adapted for thiolane synthesis is the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. More direct routes to the saturated thiolane ring can be achieved through the cyclization of appropriate acyclic precursors, such as the reaction of a 1,4-dihaloalkane with a sulfide (B99878) salt.

Cyclization StrategyPrecursor TypeTypical ReagentsProductReference
Alkyne HeterocyclizationS-containing alkyneMetal catalysts (e.g., PdI₂/KI), Bases (e.g., NaH)Thiophene derivative mdpi.comresearchgate.net
1,4-Diketone Condensation1,4-DiketoneLawesson's reagent, P₄S₁₀Thiophene derivative nih.gov
Intramolecular Substitution1,4-DihaloalkaneSodium sulfide (Na₂S)ThiolaneN/A

Once the thiolane ring is formed, the sulfide must be oxidized to a sulfone (1,1-dioxide). This transformation is critical as the electron-withdrawing nature of the sulfone group significantly influences the reactivity of the entire molecule. The oxidation of sulfides can proceed in two stages: first to a sulfoxide (B87167) and then to the sulfone. youtube.com Achieving complete oxidation to the sulfone requires controlled conditions to avoid stopping at the intermediate sulfoxide stage. researchgate.net

A variety of oxidizing agents are available for this purpose. Hydrogen peroxide (H₂O₂) is a common, environmentally benign choice, often used with a catalyst. rsc.org Catalytic systems employing metals like tungsten or niobium have been shown to be highly effective; for example, niobium carbide provides sulfones efficiently, while tantalum carbide tends to yield sulfoxides. organic-chemistry.org Traditional strong oxidants like potassium permanganate (B83412) (KMnO₄) are also effective. acs.org The choice of oxidant and reaction conditions allows for selectivity between the sulfoxide and the desired sulfone. organic-chemistry.org For instance, controlling the stoichiometry of H₂O₂ with a LiNbMoO₆ catalyst can selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org

Oxidizing SystemSubstrateKey FeaturesProductReference
H₂O₂ / Niobium CarbideSulfideEfficiently affords sulfones; catalyst is reusable.Sulfone organic-chemistry.org
H₂O₂ / MWCNTs-COOHAlkyl/Aryl SulfidesHeterogeneous nanocatalyst, solvent-free conditions, water is the only byproduct.Sulfone rsc.org
Potassium Permanganate (KMnO₄)SulfideCan be used under heterogeneous, phase-transfer, or acid-catalyzed conditions.Sulfone acs.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSubstituted SulfidesMetal-free, environmentally benign system.Sulfone organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)ThioethersA common, strong oxidant for converting sulfides directly to sulfones.Sulfone researchgate.netresearchgate.net

The synthesis of the thiolane-1,1-dione ring system shares principles with the synthesis of other oxidized sulfur heterocycles, but also has distinct differences. The most common comparator is thiophene, whose aromaticity presents unique challenges. The oxidation of thiophene to thiophene-1,1-dioxide is more complex than the oxidation of a saturated thiolane. The aromatic thiophene ring is susceptible to cycloaddition reactions, and its oxidation often requires potent oxidants that can sometimes lead to ring-opening or other side reactions.

In contrast, the oxidation of the non-aromatic thiolane ring is a more straightforward conversion of a sulfide to a sulfone. researchgate.netrsc.org The absence of a π-system in the ring means the reaction is localized to the sulfur atom, allowing for cleaner transformations with a wider range of oxidative reagents. organic-chemistry.orgacs.org Other related heterocycles include thiazolines and thiaselenolanes. rsc.orgmdpi.com The synthesis of oxidized derivatives of these rings, such as 1,3-thiaselenolane-1,1-dione, also involves direct oxidation of the chalcogen atom within a saturated five-membered ring, drawing parallels to the synthesis of the thiolane-1,1-dione core. mdpi.com

Installation of Benzylamino Substituents

With the thiolane-1,1-dione core established, the next phase is the introduction of the two benzylamino groups at the C3 and C4 positions.

One potential strategy for installing the benzylamino groups is through direct nucleophilic substitution. This would involve a precursor such as 3,4-dihalothiolane-1,1-dione, where the halogen atoms serve as leaving groups. Benzylamine (B48309), acting as a nucleophile, would then displace the halides in a double S_N2 reaction to form the desired 3,4-disubstituted product. The success of this approach depends on the reactivity of the dihalo-sulfone precursor and the potential for side reactions, such as elimination.

Another approach is the direct amination of olefins. nih.gov If a precursor like 3,4-dihydro-2H-thiole-1,1-dione were available, strategies involving the addition of amino groups across the double bond could be envisioned. However, for a saturated core, the nucleophilic substitution pathway is more conventional.

A highly effective and convergent strategy for installing the vicinal diamine functionality is through reductive amination. mdma.ch This pathway would begin with a 3,4-thiolanedione-1,1-dione precursor. This diketone would undergo a condensation reaction with two equivalents of benzylamine to form an intermediate, likely a bis-imine or a related enamine species.

This intermediate is then reduced in situ to yield the final 3,4-Bis[benzylamino]thiolane-1,1-dione. The reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with a Pd/C or Raney Ni catalyst) or with chemical reducing agents like sodium cyanoborohydride. mdma.chgoogle.com This method is advantageous as it forms both C-N bonds in a single synthetic sequence. The reductive amination of ketones with benzylamine has been studied over various catalysts, including gold supported on metal oxides, which have shown high yields for the desired secondary amine product. csic.esresearchgate.net Prolonged reaction of certain ketones with benzylamine at reflux has also been shown to result in α-benzylation, demonstrating the multiple reactive pathways available between these two reagents. rsc.org

ReactionPrecursorReagentsIntermediateProductReference
Reductive AminationKetoneAmine (e.g., Benzylamine), Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN)Imine/Schiff BaseSecondary Amine mdma.chgoogle.com
Catalytic Reductive AminationCyclohexanoneBenzylamine, H₂ (30 bar), Au/TiO₂ or Au/CeO₂/TiO₂ catalystImineN-Cyclohexylbenzylamine csic.esresearchgate.net
α-BenzylationKetoneBenzylamine (reflux)Ketimine, Benzaldimineα-Benzyl Ketone rsc.org

Modular Assembly Techniques for Bis-Amine Frameworks

The construction of the bis-amine framework within the thiolane-1,1-dione scaffold can be approached through modular assembly techniques. These methods involve the sequential or convergent coupling of distinct building blocks, allowing for the introduction of diverse functionalities. A key strategy involves the synthesis of a suitably functionalized thiolane-1,1-dione precursor, which can then undergo amination.

One potential modular approach begins with a commercially available starting material, such as 3-sulfolene. This compound can be halogenated at the 3 and 4 positions to provide a di-halo-thiolane-1,1-dione intermediate. Subsequent nucleophilic substitution with benzylamine would then yield the desired this compound. The modularity of this approach lies in the ability to vary the amine nucleophile in the final step, allowing for the synthesis of a library of analogues.

Another modular strategy could involve the use of protected amine functionalities. For instance, starting from a suitable precursor, the introduction of two azide (B81097) groups would lead to a 3,4-diazidothiolane-1,1-dione. This intermediate can then be reduced to the corresponding diamine, followed by N-benzylation. This method offers the advantage of using milder conditions for the introduction of the amine groups.

While specific examples for the direct synthesis of this compound are not prevalent in the literature, the synthesis of analogous cyclic sulfamides, such as 1,2,5-thiadiazolidine-1,1-dioxides, provides a template for such modular constructions. These cyclic sulfamides can serve as precursors to chiral 1,2-diamines. nih.gov

A representative modular synthesis of a bis-amine framework is illustrated in the preparation of chiral 1,2-diamines from cyclic sulfamides. This process highlights the potential for creating diverse diamine structures through a modular approach.

Table 1: Representative Modular Synthesis of a Diamine Precursor

Starting MaterialReagents and ConditionsIntermediateFinal ProductYield
1,2-Diketone1. NH2SO2NH2, TiCl4, Pyridine; 2. Ru-catalyst, HCOOH/NEt3cis-3,4-Disubstituted-1,2,5-thiadiazolidine-1,1-dioxideChiral 1,2-DiamineGood to Excellent

Convergent and Multi-component Synthesis Approaches to Target Compound Formation

Convergent and multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like this compound from simpler starting materials in a single pot. ethz.ch These strategies are highly desirable in modern organic synthesis as they often reduce the number of synthetic steps and purification procedures.

A plausible multi-component approach for the synthesis of the target compound could involve the reaction of a sulfur dioxide equivalent, a 1,4-dihalobut-2-ene, and benzylamine. This would, in principle, assemble the five-membered ring and install the benzylamino substituents in a single operation. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

While a specific MCR for this compound has not been reported, the literature on MCRs for other sulfur-containing heterocycles provides a strong foundation for developing such a methodology. For instance, multi-component reactions are widely used for the synthesis of substituted thiophenes and thiazoles. nih.gov

The Biginelli reaction, a well-known multi-component reaction for the synthesis of dihydropyrimidinones, has been adapted for the synthesis of related sulfur-containing heterocycles, demonstrating the versatility of MCRs in this area. au.dk

Table 2: Examples of Multi-component Reactions for Heterocycle Synthesis

Reaction TypeComponentsProductKey Advantages
Thiophene SynthesisAryl iodide, Phenylacetylene, Ethyl thioglycolate, DBUMulti-substituted thiopheneHigh atom economy, single step
Biginelli-like Reactionβ-Ketoester, Aldehyde, ThioureaDihydropyrimidinethioneOperational simplicity, diversity

Stereoselective Synthesis Methodologies for Enantiopure this compound Derivatives

The presence of two stereocenters at the 3 and 4 positions of the thiolane ring means that this compound can exist as multiple stereoisomers. The development of stereoselective synthetic methods to access enantiopure derivatives is crucial for applications where specific stereochemistry is required.

One of the most powerful strategies for achieving stereoselectivity is through asymmetric catalysis. For the synthesis of enantiopure this compound, a chiral catalyst could be employed in a key bond-forming step. For example, an asymmetric Diels-Alder reaction between a suitable diene and a dienophile containing the sulfuryl group could establish the stereochemistry of the ring system. masterorganicchemistry.com

Alternatively, a chiral auxiliary approach could be utilized. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

The enantioselective synthesis of structurally related 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides has been reported, providing a blueprint for the stereocontrolled synthesis of the target compound. nih.gov This methodology involves an asymmetric ruthenium-catalyzed transfer hydrogenation followed by a diastereoselective hydride addition to furnish the cis-isomers. These can then be isomerized to the trans-isomers under acidic conditions. nih.gov

Table 3: Stereoselective Synthesis of Chiral 1,2-Diamine Precursors

SubstrateCatalyst/ReagentKey TransformationProduct StereochemistryEnantiomeric Excess (ee)
3,4-Disubstituted-1,2,5-thiadiazole-1-oxideChiral Ru-catalystAsymmetric Transfer Hydrogenationcis-3,4-DisubstitutedUp to 99%
cis-3,4-Disubstituted-1,2,5-thiadiazolidine-1,1-dioxideAcidIsomerizationtrans-3,4-DisubstitutedMaintained from cis-isomer

These methodologies for analogous systems demonstrate that the stereoselective synthesis of enantiopure this compound derivatives is a feasible goal, with several established strategies available for exploration.

Elucidation of Chemical Reactivity and Transformation Pathways of 3,4 Bis Benzylamino Thiolane 1,1 Dione

Reactivity Profiles of the Thiolane-1,1-dione Core

The thiolane-1,1-dione (sulfolane) ring is a key structural feature, and its reactivity is heavily modulated by the central sulfonyl group.

Impact of the Electron-Withdrawing Sulfonyl Group on Ring Reactivity

The sulfonyl (SO₂) group is a potent electron-withdrawing group, a characteristic that profoundly shapes the reactivity of the thiolane ring. researchgate.net This effect is primarily inductive, drawing electron density away from the carbon atoms of the ring. researchgate.net Consequently, the carbon atoms adjacent to the sulfonyl group (C2 and C5) become electron-deficient and thus activated towards nucleophilic attack. Conversely, the strong electron-withdrawing nature of the sulfonyl group deactivates the entire ring system towards electrophilic aromatic substitution, should the ring be aromatic, by reducing its electron density. researchgate.net

The acidity of the protons on the carbon atoms alpha to the sulfonyl group is significantly increased. researchgate.net This enhanced acidity makes these protons susceptible to abstraction by a base, leading to the formation of a carbanion. This carbanion is stabilized by the adjacent sulfonyl group through pπ-dπ orbital overlap. researchgate.net This property is fundamental to many of the reactions involving the thiolane-1,1-dione core.

Investigation of Electrophilic and Nucleophilic Sites within the Heterocyclic System

The primary electrophilic sites within the 3,4-Bis[benzylamino]thiolane-1,1-dione molecule are the carbon atoms of the thiolane ring, particularly C2 and C5, due to the inductive effect of the sulfonyl group. These positions are susceptible to attack by nucleophiles.

The principal nucleophilic sites are the nitrogen atoms of the benzylamino groups. The lone pair of electrons on these nitrogen atoms can readily participate in reactions with electrophiles. Additionally, under basic conditions, the deprotonated α-carbons can act as nucleophiles in subsequent reactions. The sulfur atom of the sulfonyl group, despite being electron-deficient, is generally not considered a primary site for nucleophilic attack due to the stability of the S=O bonds.

Transformations Involving the Benzylamino Moieties

The benzylamino groups attached at the C3 and C4 positions of the thiolane ring offer versatile handles for further chemical modification.

Nucleophilic Substitution Reactions at Nitrogen Centers

The secondary amine nature of the benzylamino groups makes their nitrogen atoms nucleophilic. nih.gov They can readily undergo a variety of nucleophilic substitution reactions. For instance, they can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides can also occur, leading to the formation of tertiary amines. These reactions provide a straightforward method to introduce a wide range of functional groups onto the molecule, thereby modifying its properties.

Reaction Type Reagent Example Product Type
AcylationAcetyl chlorideN-acetylated amide
AlkylationMethyl iodideN-methylated tertiary amine

Chemical Modifications at Aromatic and Benzylic Positions

The benzyl (B1604629) groups themselves present opportunities for further functionalization. The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. acs.org The position of substitution (ortho, meta, or para) will be directed by the activating, ortho-para directing benzylamino group, though the reaction conditions would need to be carefully controlled to avoid reactions at the nitrogen center.

The benzylic positions (the CH₂ group between the nitrogen and the phenyl ring) are also reactive sites. They can be susceptible to oxidation under appropriate conditions to form a carbonyl group. Additionally, radical halogenation could potentially occur at the benzylic position.

Intramolecular Cyclizations and Molecular Rearrangements in Acidic and Basic Media

The presence of multiple reactive functional groups within a relatively flexible five-membered ring structure allows for the possibility of intramolecular reactions, particularly under acidic or basic conditions, leading to cyclizations and rearrangements. frontiersin.orgresearchgate.net

Under acidic conditions, protonation of the amino groups can occur. frontiersin.orgresearchgate.net Depending on the specific substrate and reaction conditions, this could be followed by an intramolecular nucleophilic attack, potentially from another part of the molecule if appropriately functionalized, leading to the formation of a new ring system. frontiersin.orgresearchgate.net

Derivatization and Functionalization Strategies for Enhancing Synthetic Utility and Chemical Library Expansion

Extensive literature searches for the derivatization and functionalization of this compound did not yield specific research findings or established protocols for the chemical modification of this particular compound. The available scientific literature primarily focuses on the synthesis and derivatization of other structurally related heterocyclic systems, such as thiophenes, dihydropyrimidin(thio)ones, and various thiolane hybrids. However, direct evidence and detailed studies on the transformation pathways and strategies to expand the chemical library originating from this compound are not documented in the reviewed sources.

The following sections reflect the absence of specific data on the derivatization and functionalization of the target compound.

Data on Derivatization Reactions

A thorough review of chemical databases and scientific literature revealed no specific data tables or detailed research findings on the derivatization reactions of this compound. Consequently, no interactive data table can be generated at this time.

Research Findings on Functionalization

Currently, there is a lack of published research detailing the functionalization of this compound. Studies outlining specific reaction conditions, catalysts, and the synthesis of functionalized derivatives from this starting material could not be located. Therefore, a summary of research findings on this topic cannot be provided.

Comprehensive Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Available Literature

A thorough review of scientific databases and scholarly articles has failed to locate comprehensive, experimentally-derived spectroscopic and crystallographic data for the specific chemical compound This compound . Consequently, the generation of a detailed article adhering to the requested outline on its characterization is not possible at this time.

The inquiry specified a detailed article structure, including advanced Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. This level of detail necessitates access to published primary research where such analyses have been performed and reported.

Searches for the compound, also known as 3,4-bis(benzylamino)sulfolane, and its potential synthetic precursors did not yield any publications containing the specific characterization data required to populate the outlined sections. While data exists for the parent molecule, thiolane-1,1-dione (sulfolane), and for structurally similar compounds such as trans-4-benzylamino-3-hydroxytetrahydrothiophene 1,1-dioxide, this information is not directly applicable to the target compound. Extrapolating data from related molecules would not meet the standard of scientific accuracy required for the article.

Without access to primary research data including ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC), specific IR and Raman absorption bands, exact mass and fragmentation patterns from HRMS, or crystallographic parameters from X-ray diffraction, any attempt to create the requested content would be speculative and would not constitute the detailed, factual research findings specified in the instructions.

Therefore, until a publication detailing the synthesis and full characterization of This compound becomes available, the creation of the requested scientific article cannot be fulfilled.

Computational and Theoretical Investigations of 3,4 Bis Benzylamino Thiolane 1,1 Dione

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. aps.orgrsc.org Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311G**, to solve for the electron density and derive the molecule's energy and structure. researchgate.netglobalresearchonline.net For 3,4-Bis[benzylamino]thiolane-1,1-dione, DFT is instrumental in determining its most stable three-dimensional arrangement and probing its electronic characteristics.

The first step in a theoretical study is geometry optimization, where the molecule's structure is adjusted to find a true energy minimum on the potential energy surface. globalresearchonline.net The central thiolane-1,1-dione (sulfolane) ring is not planar and typically adopts an envelope or twisted conformation. The presence of two bulky benzylamino substituents at the C3 and C4 positions introduces significant steric considerations.

DFT calculations would predict the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. It is expected that the C-S-C angle within the sulfolane (B150427) ring will be constrained by the five-membered ring structure, while the O-S-O angle will be characteristic of a sulfone group. The nitrogen atoms of the amino groups are likely to adopt a trigonal pyramidal geometry. The conformational preferences will be dictated by the interplay between the puckering of the sulfolane ring and the orientation of the two large benzyl (B1604629) groups to minimize steric hindrance.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Related Structures)
ParameterBond/AngleTypical Value
Bond Length (Å)S=O~1.45 Å
C-S~1.82 Å
C-N~1.46 Å
N-H~1.01 Å
Bond Angle (°)O-S-O~118°
C-S-C~95°
C-C-N~112°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. globalresearchonline.net A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atoms of the amino groups and the π-systems of the benzyl rings. The LUMO is likely distributed over the electron-withdrawing sulfone (SO₂) group and the antibonding π* orbitals of the benzyl rings. researchgate.net The energy of the HOMO relates to the ionization potential, while the LUMO's energy relates to the electron affinity. globalresearchonline.net Analyzing the distribution and energies of these orbitals provides insight into how the molecule would interact with electrophiles or nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Properties (Based on DFT Calculations of Related Amino-Sulfone Compounds)
ParameterTypical Value (eV)Implication
HOMO Energy-6.0 to -5.5 eVIndicates electron-donating capability, localized on amino and phenyl groups.
LUMO Energy-1.5 to -1.0 eVIndicates electron-accepting capability, localized on sulfone and phenyl groups.
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVSuggests high kinetic stability and relatively low chemical reactivity. globalresearchonline.netpmf.unsa.ba

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density onto atomic centers, providing a more robust description of atomic charges than other methods like Mulliken population analysis. researchgate.net This analysis reveals the electrostatic nature of the molecule, highlighting which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

In this compound, NPA would be expected to show significant negative charges on the highly electronegative oxygen and nitrogen atoms. The sulfur atom, being bonded to two oxygens, would carry a substantial positive charge. The carbon atoms of the benzyl rings and the thiolane ring would have smaller, varying charges depending on their bonding environment. This charge map is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites susceptible to electrostatic-driven reactions.

Table 3: Illustrative Natural Population Analysis (NPA) Atomic Charges (e)
AtomExpected Charge (e)
Oxygen (in SO₂)-0.9 to -1.1
Sulfur (in SO₂)+1.8 to +2.2
Nitrogen (in NH)-0.7 to -0.9
Hydrogen (in NH)+0.4 to +0.5

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Analysis

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes at a given temperature. nih.govnih.gov

For this compound, an MD simulation would reveal the flexibility of the central sulfolane ring as it puckers and twists. It would also show the dynamic behavior of the benzylamino side chains, including the rotation around the C-N and C-C bonds. By analyzing the trajectory of the simulation, one can map the conformational landscape, identifying the most populated (lowest energy) conformations and the energy barriers between them. nih.gov This information is vital for understanding how the molecule's shape might change in different environments, which can influence its ability to interact with other molecules.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be used to validate experimental findings or to interpret existing spectra. nih.goveurjchem.com Key predictable spectra include infrared (IR) and nuclear magnetic resonance (NMR).

Calculations of vibrational frequencies allow for the assignment of bands in an experimental IR spectrum to specific atomic motions, such as the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfone group, the N-H stretch of the amino groups, and various C-H and C=C vibrations from the benzyl rings. researchgate.net Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. researchgate.net The accuracy of these predictions serves as a strong validation of the computed molecular geometry.

In Silico Approaches for Structure-Reactivity Relationships and Rational Design

The true power of computational studies lies in their predictive capability, which enables the rational design of new molecules with desired properties. In silico approaches use the relationship between a molecule's structure and its computed properties to guide synthetic efforts. researchgate.netnih.gov

Advanced Applications of 3,4 Bis Benzylamino Thiolane 1,1 Dione in Contemporary Chemical Synthesis

Role as Core Building Blocks for the Construction of Complex Molecular Architectures

The structure of 3,4-Bis[benzylamino]thiolane-1,1-dione, featuring a constrained sulfolane (B150427) core and two nucleophilic secondary amine groups, makes it an excellent building block for creating complex molecules. The defined stereochemistry of the amino groups on the rigid ring allows for precise spatial orientation of subsequent modifications, a crucial aspect in the synthesis of architecturally complex targets.

The diamine functionality is particularly suited for creating macrocycles or bridged bicyclic systems through reactions with difunctional electrophiles. This approach allows for the systematic construction of molecules with well-defined three-dimensional shapes, which is of high interest in fields like supramolecular chemistry and drug discovery.

Table 1: Potential Reactions for Elaborating the this compound Scaffold

Reaction Type Reagent Example Resulting Functionality/Structure
N-Acylation Acetyl Chloride Formation of Diamide
N-Alkylation Methyl Iodide Formation of Tertiary Amines
Reductive Amination Aldehydes/Ketones + NaBH(OAc)₃ Introduction of Substituted N-Alkyl Groups
Urea/Thiourea Formation Isocyanates/Isothiocyanates Synthesis of Urea/Thiourea Derivatives

Precursors in the Rational Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. nih.govnih.gov The vicinal diamine motif of this compound serves as a powerful precursor for the synthesis of a wide array of fused heterocyclic systems. By reacting the two amino groups with appropriate bifunctional reagents, new rings can be constructed onto the sulfolane backbone.

This strategy provides a streamlined entry into complex polyheterocyclic structures. For instance, reaction with α-dicarbonyl compounds like glyoxal (B1671930) or 2,3-butanedione (B143835) can lead to the formation of fused pyrazine (B50134) rings. Similarly, treatment with phosgene (B1210022) or its equivalents can yield fused cyclic ureas, while reaction with carbon disulfide can produce cyclic thioureas. These transformations are common in heterocyclic chemistry for building nitrogen-containing rings. nih.govresearchgate.netcore.ac.uk The synthesis of such fused systems is a key strategy for exploring new chemical space and developing novel bioactive compounds. mdpi.comsigmaaldrich.com

Table 2: Examples of Heterocyclic Scaffolds Derivable from 3,4-Diamino Cores

Reagent Resulting Fused Heterocycle Class of Compound
Glyoxal Tetrahydropyrazino[2,3-c]thiolane Fused Diazine
Phosgene Hexahydroimidazo[4,5-c]thiolan-2-one Fused Cyclic Urea
Carbon Disulfide Hexahydroimidazo[4,5-c]thiolane-2-thione Fused Cyclic Thiourea

Development of Chiral Auxiliaries and Ligands in Asymmetric Synthesis and Catalysis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly for pharmaceuticals. nih.govwikipedia.org Chiral auxiliaries and ligands are essential tools for achieving this selectivity. wikipedia.orgua.es The trans-isomer of this compound possesses C₂ symmetry, a highly desirable feature for chiral ligands used in asymmetric catalysis.

Derived from a chiral precursor, this compound can be used to create ligands that coordinate to a metal center, forming a chiral catalytic complex. This complex can then induce high stereoselectivity in a variety of chemical transformations. chemrxiv.org Diamines are well-established as effective ligand scaffolds in asymmetric catalysis for reactions such as hydrogenation, allylic amination, and cyclopropanation. nih.govnih.gov The sulfolane backbone provides a rigid conformation, which helps to create a well-defined and predictable chiral environment around the metal center, leading to higher enantiomeric excesses in the products. researchgate.net

Furthermore, the benzyl (B1604629) groups can be readily removed via hydrogenolysis, allowing for further modification of the nitrogen atoms to fine-tune the steric and electronic properties of the ligand or to recover the core diamine structure. Sulfur-containing chiral auxiliaries are also known for their unique coordinating properties and effectiveness in controlling stereochemistry. wikipedia.org

Table 3: Potential Applications in Asymmetric Catalysis

Asymmetric Reaction Metal Catalyst (Example) Role of Diamine Ligand
Asymmetric Hydrogenation Ruthenium (Ru), Rhodium (Rh) Forms chiral complex to guide hydrogen delivery
Asymmetric Transfer Hydrogenation Iridium (Ir), Ruthenium (Ru) Creates chiral environment for hydride transfer
Asymmetric Allylic Alkylation Palladium (Pd) Controls stereochemistry of nucleophilic attack

Application in the Construction of Novel Functional Organic Materials

The development of new organic materials with tailored electronic, optical, or thermal properties is a rapidly advancing field. The inherent characteristics of the sulfolane ring—high polarity, thermal stability, and chemical resistance—make it an attractive component for functional materials. acs.org

By incorporating the this compound unit into polymers or larger molecular systems, these desirable properties can be imparted to the final material. The two benzylamino groups provide convenient handles for polymerization reactions. For example, they can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The rigidity of the sulfolane scaffold would likely lead to materials with high glass transition temperatures and thermal stability.

Moreover, the aromatic benzyl groups can be functionalized to introduce other desired properties. For instance, sulfonation of the benzyl rings could lead to ion-conducting polymers for use in membranes or electrolytes. The introduction of chromophores could yield materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or sensors. The combination of a stable, polar core with synthetically versatile functional groups makes this compound a promising building block for advanced material design.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Routes for Thiolane-1,1-dione Derivatives

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift in the synthesis of heterocyclic compounds. For thiolane-1,1-dione derivatives, future efforts will concentrate on developing "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation include:

Use of Renewable Feedstocks: Research is moving towards sourcing nitrogen and sulfur from biogenic materials, such as chitin (B13524) and other biomass components, to reduce the reliance on fossil fuel-derived starting materials. researchgate.netbohrium.com The valorization of sulfur-containing biomass, though less explored, holds potential for creating valuable chemical synthons. researchgate.net

Solvent-Free and Alternative Solvents: The original synthesis of sulfolane (B150427) (the parent thiolane-1,1-dione structure) involved processes that are now recognized as environmentally unfavorable. mdpi.comresearchgate.net Future syntheses will likely focus on solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. researchgate.netresearchgate.net

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves favoring addition and cycloaddition reactions over substitution reactions that generate stoichiometric byproducts.

Biodegradable Derivatives: While the sulfolane ring is known for its high stability, this also contributes to its persistence in the environment. mdpi.comresearchgate.net Future research will likely explore modifications to the thiolane-1,1-dione scaffold to enhance biodegradability without compromising desired functional properties. Studies on the biodegradation of sulfolane itself, which can be mineralized by certain microbes like Cupriavidus sp., provide a foundation for designing more environmentally benign derivatives. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency

Improving the efficiency and selectivity of reactions to build and functionalize the thiolane-1,1-dione core is a central theme of ongoing research. This involves moving beyond classical methods to explore novel catalytic systems and reaction pathways.

Advanced Catalysis: The original hydrogenation of sulfolene to sulfolane utilized Raney nickel. wikipedia.orgchemicalbook.com Recent studies have identified superior catalysts, such as Ni-B/MgO, that offer improved activity and lifetime. wikipedia.orgchemicalbook.com Future work will continue this trend, exploring a wider range of heterogeneous and homogeneous catalysts, including those based on precious and earth-abundant metals, for various transformations. mdpi.com The use of photochemistry to mediate rearrangements and form thiolane-1-oxides represents another innovative, non-classical activation method. nih.gov

C–H Activation: A significant advancement in synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds. mdpi.com Applying palladium-catalyzed C–H activation techniques to the thiolane ring would provide a powerful and atom-economical method for introducing diverse substituents without the need for pre-functionalized starting materials. mdpi.com This approach has been successfully applied to related thiophene-fused heterocycles, demonstrating its potential for the thiolane-1,1-dione system. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer significant advantages in efficiency and complexity generation. nih.gov Designing MCRs to construct or functionalize the 1,2,6-thiadiazine 1,1-dioxide scaffold has proven successful and serves as a model for developing similar convergent strategies for thiolane-1,1-dione derivatives. nih.gov

Elemental Sulfur in Synthesis: The use of elemental sulfur (S8) as a sulfur source is an emerging green and efficient strategy for synthesizing sulfur-containing heterocycles. researchgate.netnih.govresearchgate.net Exploring its application in one-pot, three-component cyclization reactions could provide a direct and modular route to novel thiolane-1,1-dione analogues. researchgate.netresearchgate.net

Integration with Emerging Methodologies such as Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced control, safety, and scalability. springerprofessional.debohrium.com This methodology is particularly well-suited for the synthesis of heterocyclic compounds like thiolane-1,1-dione derivatives.

Advantages of Flow Chemistry for Heterocyclic Synthesis

Feature Benefit Reference
Enhanced Heat & Mass Transfer Allows for rapid heating and cooling, enabling the use of high temperatures and pressures safely, which can dramatically accelerate reaction rates. mdpi.com
Improved Safety Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. springerprofessional.demdpi.com
Scalability Production can be easily scaled up by running the system for longer periods, avoiding the challenges of re-optimizing reactions for larger batch reactors. mdpi.commdpi.com

| Automation & Integration | Flow systems can be integrated with in-line purification and real-time analysis, enabling automated, multi-step syntheses and rapid optimization. | durham.ac.uknih.gov |

The synthesis of various heterocycles, including pyrazoles, indoles, and thiazoles, has been significantly improved using flow chemistry. mdpi.commdpi.comnih.gov For instance, a three-step synthesis of highly functionalized dihydropyrimidinones was achieved in under 15 minutes with high yields using an automated flow system, a process that would be far more cumbersome in batch. nih.gov Applying these principles to the synthesis of 3,4-Bis[benzylamino]thiolane-1,1-dione could lead to more efficient, safer, and scalable production processes, facilitating the rapid generation of analog libraries for screening. bohrium.comdurham.ac.uk

Synergistic Approaches between Experimental and Computational Chemistry for Predictive Design

The convergence of experimental synthesis and computational modeling represents a powerful strategy for accelerating the discovery and optimization of new molecules. Theoretical chemistry, particularly Density Functional Theory (DFT), allows researchers to predict the properties and reactivity of compounds before they are ever synthesized in the lab. youtube.comnih.gov

This synergistic approach involves a cycle of prediction, synthesis, and validation:

Computational Prediction: DFT and other methods are used to model proposed thiolane-1,1-dione derivatives. nih.govmdpi.com Key parameters such as electronic structure (HOMO-LUMO energy gaps), reactivity indices, and potential energy surfaces can be calculated to predict stability, reactivity, and even potential biological activity. researchgate.netnih.govresearchgate.netmdpi.com For example, DFT calculations can predict how functionalization will affect the electronic and optical properties of a core structure. chemrxiv.org

Targeted Synthesis: Based on these computational predictions, synthetic efforts are focused on the most promising candidate molecules, saving significant time and resources. youtube.com

Experimental Validation: The synthesized compounds are then characterized, and their properties are measured.

Model Refinement: The experimental data is used to refine and improve the computational models, leading to more accurate predictions in the next cycle.

This integrated workflow has been successfully applied to a wide range of heterocyclic and organometallic systems to design molecules with specific properties. mdpi.commdpi.comrsc.org Applying this predictive-design approach to this compound will enable the rational design of new derivatives with tailored electronic, physical, and functional characteristics.

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